2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-6-phenyl(214C)imidazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i13+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKZNNCIHJZLS-ALWQSETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=[14C]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660098 | |
| Record name | 1-Methyl-6-phenyl(2-~14~C)-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-12-0 | |
| Record name | 1H-Imidazo[4,5-b]pyridin-2-amine-2-14C, 1-methyl-6-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-6-phenyl(2-~14~C)-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Radiolabel Incorporation Strategy
The key to preparing 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-^14C lies in incorporating the ^14C isotope specifically at the 2-position of the imidazo[4,5-b]pyridine ring. This is typically achieved by:
- Using a ^14C-labeled precursor that contains the radioactive carbon at the desired position.
- Employing synthetic routes that preserve the ^14C label during ring formation and subsequent steps.
The radiolabeled precursor is often a ^14C-labeled amine or carboxylic acid derivative that participates in the cyclization reaction to form the imidazo ring system.
General Synthetic Route for PhIP and Its ^14C-Labeled Analog
The synthesis of PhIP and its ^14C-labeled analog generally follows a multi-step process involving:
- Formation of the imidazo[4,5-b]pyridine core through condensation reactions.
- Introduction of the methyl group at the 1-position.
- Attachment of the phenyl substituent at the 6-position.
- Incorporation of the ^14C isotope at the 2-position during ring closure or via a labeled intermediate.
The synthetic steps are carefully controlled to maintain the integrity of the radioactive label and to achieve high radiochemical purity (>98%) as confirmed by HPLC analysis.
Specific Preparation Protocols and Conditions
Based on detailed experimental procedures from research studies:
- Starting Materials : Non-radioactive and ^14C-labeled precursors such as [^14C]PhIP are sourced from specialized chemical suppliers (e.g., Toronto Research Chemicals), ensuring high radiochemical purity.
- Radiolabeling : The ^14C isotope is introduced early in the synthesis, often in the form of a labeled amine or carboxylic acid that becomes part of the imidazo[4,5-b]pyridine scaffold.
- Purification : The crude product is purified by high-performance liquid chromatography (HPLC) using isocratic or gradient elution with methanol and triethylamine buffers to isolate the ^14C-labeled PhIP.
- Verification : Radiochemical purity and identity are verified by HPLC with radiometric detection and mass spectrometry to confirm the presence of the labeled compound and absence of unlabeled contaminants.
Analytical Characterization
- Radiochemical Purity : Confirmed to be greater than 98% by HPLC with radiodetection.
- Structural Confirmation : Achieved via mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Stability : The labeled compound is stable under storage conditions, typically at low temperatures (-80 °C) to prevent degradation.
Summary Table of Preparation Parameters
| Step | Description | Conditions/Notes |
|---|---|---|
| Radiolabeled precursor | ^14C-labeled amine or carboxylic acid derivative | High specific activity, >98% radiopurity |
| Cyclization reaction | Formation of imidazo[4,5-b]pyridine ring | Controlled temperature, inert atmosphere |
| Methylation | Introduction of methyl group at N-1 position | Using methyl iodide or equivalent |
| Phenyl substitution | Attachment at 6-position | Via electrophilic aromatic substitution |
| Purification | HPLC purification | Gradient/isocratic elution with methanol/triethylamine |
| Radiochemical analysis | HPLC with radiometric detection | Confirm >98% purity |
| Storage | Low temperature (-80 °C) | Protect from light and moisture |
Research Findings on Preparation and Use of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-^14C
Studies using the ^14C-labeled PhIP have demonstrated:
- Efficient metabolic tracing in vivo and in vitro, allowing detailed metabolomic profiling.
- The ^14C label enables sensitive detection of PhIP metabolites and DNA adducts in animal models.
- Preparation methods ensure the labeled compound retains biological activity comparable to the unlabeled form, essential for accurate toxicological studies.
Analyse Chemischer Reaktionen
Key Reaction Steps
Metabolic Activation and DNA Adduct Formation
PhIP-2-14C undergoes cytochrome P450-mediated N-hydroxylation to form N-hydroxy-PhIP (HONH-PhIP), a reactive intermediate that binds to DNA (Figure 2) .
DNA Adduct Characterization
-
Primary Adduct : C8-dG-PhIP (Figure 3) forms via covalent bonding between the N-hydroxylamine and the C8 position of deoxyguanosine .
-
Minor Adducts :
NMR Analysis : The C8-dG-PhIP adduct exists in equilibrium between intercalated (major) and solvent-exposed (minor) conformations in duplex DNA .
Protein Adduct Formation
PhIP-2-14C reacts with cysteine residues in peptides/proteins, forming acid-labile sulfinamide and sulfonamide adducts (Figure 4) :
Detoxification Pathways
PhIP-2-14C is detoxified via glucuronidation and sulfation (Table 1) :
Major Conjugates in Urine
| Species | Glucuronide Conjugates (% of total metabolites) | Sulfate Conjugates (% of total metabolites) |
|---|---|---|
| Wistar Rat | 18–25% | 12–15% |
| Gunn Rat (UDP-glucuronosyltransferase-deficient) | 2.5–4.0% | Not detected |
Key Enzymes :
In Vivo Distribution and Excretion
-
Absorption : Rapid GI absorption (peak blood levels at 1 h post-dose) .
-
Excretion :
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Tissue Retention : Low-level binding (0.01–0.04% of dose) in liver, intestine, and pancreas at 48–96 h .
Reactivity with Lipid Oxidation Products
PhIP-2-14C formation in cooked meat is enhanced by lipid-derived aldehydes (e.g., phenylacetaldehyde) and formaldehyde, which participate in the Maillard reaction . Conversely, oxidized lipids promote PhIP degradation via adduct formation (e.g., Schiff bases) .
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
PhIP is recognized as a potential human carcinogen. Research involving its radiolabeled form has provided insights into its metabolism and the formation of DNA adducts, which are critical in understanding how it contributes to cancer development. A study administered [14C]PhIP to colon cancer patients and analyzed urine and blood samples to identify metabolites. This research highlighted the presence of various metabolites, including N-hydroxy-PhIP-N2-glucuronide, which serves as a biomarker for PhIP exposure and activation .
Metabolic Pathway Analysis
The metabolic activation of PhIP is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. Studies have shown that the metabolic pathways differ significantly between humans and rodents. For instance, in CYP1A-humanized mice, PhIP treatment combined with dextran sodium sulfate induced colon carcinogenesis effectively, demonstrating the relevance of this model for studying dietary-induced cancers .
Biomonitoring and Exposure Assessment
PhIP's presence in cooked meats raises concerns about dietary exposure. Recent studies have explored using hair as a biomarker for assessing exposure levels to PhIP. This non-invasive method allows researchers to evaluate long-term exposure to this carcinogen, providing valuable data on dietary risks associated with cooked meat consumption .
Case Studies
Wirkmechanismus
The mechanism of action of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C involves its interaction with specific molecular targets and pathways. For example, it has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter. This compound can displace RELA/p65 and associated coregulators from the promoter, thereby modulating gene expression .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Heterocyclic Amines
Structural Analogues and Reactivity
PhIP belongs to the imidazopyridine class of HCAs, sharing structural similarities with compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). However, PhIP’s phenyl substituent at the 6-position and methyl group at the 1-position distinguish it from linear imidazopyridines (e.g., compounds 1 and 2 in ), which lack these bulky groups . Molecular docking studies reveal that PhIP’s steric bulk prevents spontaneous inclusion complex formation with azacalixarene hosts, unlike smaller aromatic amines (e.g., aniline), due to significant cavity mismatch (binding energy: +6.83 kcal/mol vs. negative values for other amines) .
Carcinogenic Targets and Organ Specificity
PhIP’s carcinogenic profile diverges from other HCAs:
- IQ : Primarily causes liver cancer in rodents and monkeys .
- MeIQx : Associated with liver, lung, and hematopoietic system tumors .
This organ specificity may stem from tissue-specific metabolic activation. PhIP is metabolized by cytochrome P450 1A2 to N-hydroxy-PhIP, forming DNA adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) in target tissues . In contrast, IQ and MeIQx generate adducts more uniformly across organs .
Table 1: Comparative Carcinogenicity of HCAs
| Compound | Primary Carcinogenic Targets (Rodents) | Key DNA Adduct | Dietary Source |
|---|---|---|---|
| PhIP | Colon, mammary glands, lymphomas | N-(deoxyguanosin-8-yl)-PhIP | Cooked meat, poultry |
| IQ | Liver | N-(deoxyguanosin-8-yl)-IQ | Grilled fish, beef |
| MeIQx | Liver, lung, hematopoietic system | N-(deoxyguanosin-8-yl)-MeIQx | Charred meat |
Metabolic and Genotoxic Mechanisms
DNA Adduct Formation
PhIP forms covalent adducts with guanine residues, detected via 32P-postlabeling and gas chromatography/electron capture mass spectrometry . The major adduct, N-(deoxyguanosin-8-yl)-PhIP, is implicated in G→T transversions, a mutagenic signature linked to colorectal and breast cancers .
Gene Expression and Signaling Pathways
PhIP activates pro-inflammatory and oncogenic pathways (JAK/STAT, MAPK) in adipocytes, promoting insulin resistance and tumor progression . In contrast, IQ and MeIQx predominantly induce oxidative stress via CYP1A-mediated reactive oxygen species (ROS) generation .
Inhibition and Chemoprevention
Natural Inhibitors
- Flavonoids: Sweet potato leaf flavonoids inhibit PhIP formation by 67.3% in model systems, outperforming quercetin and rutin .
- Pyridoxamine (PM) : Reduces PhIP and MeIQx levels by trapping reactive intermediates during cooking .
- Bilirubin derivatives : Protoporphyrin neutralizes PhIP’s mutagenicity in Salmonella assays, likely via adduct formation with reactive epoxides .
Human Exposure and Risk Implications
PhIP is the most abundant HCA in cooked meat, with urinary biomarkers confirming continuous human exposure . Despite low dietary concentrations (ppb levels), linear dose-response DNA adduct formation suggests cumulative cancer risk, particularly in individuals with genetic polymorphisms in metabolic enzymes (e.g., CYP1A2, NAT2) .
Biologische Aktivität
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic amine (HCA) that is primarily formed during the cooking of meat at high temperatures. It has been identified as a potential human carcinogen, particularly associated with colorectal cancer. The compound is notable for its mutagenic properties and its metabolic activation pathways in humans and animal models. This article explores the biological activity of PhIP, focusing on its metabolism, mutagenicity, and potential health implications.
Metabolism of PhIP
PhIP undergoes extensive metabolic processing in the body, primarily through Phase I and Phase II enzymatic reactions. The key metabolic pathways include:
-
Phase I Metabolism :
- PhIP is oxidized by cytochrome P450 enzymes (particularly CYP1A2) to form N-hydroxy-PhIP, which is a mutagenic intermediate. This conversion is critical for its carcinogenic potential .
- Studies have demonstrated that in murine hepatic microsomes, PhIP is nearly completely converted to N-hydroxy-PhIP within 30 minutes of exposure .
- Phase II Metabolism :
Case Studies
Research involving human subjects has provided insights into the metabolism of PhIP:
- In a study involving cancer patients undergoing surgery, subjects received a dose of [2-14C]PhIP. Urine and blood samples were analyzed for metabolites using high-performance liquid chromatography (HPLC). The results showed that approximately 90% of the administered dose was eliminated in urine within 48 to 72 hours. The predominant metabolite identified was N-hydroxy-PhIP-N2-glucuronide, accounting for 47–60% of the recovered counts in urine .
| Metabolite | Percentage in Urine | Notes |
|---|---|---|
| N-hydroxy-PhIP-N2-glucuronide | 47–60% | Most abundant metabolite |
| PhIP | <1% | Minimal excretion as parent compound |
| Other metabolites | Varies by subject | Includes sulfate conjugates |
Mutagenicity and Carcinogenic Potential
The mutagenic activity of PhIP has been extensively studied using bacterial assays:
- In vitro studies using Salmonella strains TA98 and TA98/1,8-DNP6 demonstrated that both metabolically activated PhIP and synthetic N-hydroxy-PhIP exhibited concentration-dependent increases in mutagenicity .
- The formation of DNA adducts from reactive metabolites highlights the potential risk associated with dietary exposure to PhIP.
Q & A
Q. Q1. What are the established synthetic pathways for generating PhIP-2-¹⁴C, and how can isotopic labeling be optimized for traceability in metabolic studies?
Answer: PhIP-2-¹⁴C synthesis typically involves cyclization reactions using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, with isotopic labeling achieved via [¹⁴C]-formaldehyde or [¹⁴C]-ammonia incorporation during imidazole ring formation . Optimization requires precise control of reaction stoichiometry, temperature (70–100°C), and pH (6–8) to minimize isotopic dilution. Radiolabeling efficiency (>95%) is verified via HPLC coupled with scintillation counting.
Q. Q2. What analytical methods are recommended for detecting and quantifying PhIP-2-¹⁴C in complex matrices (e.g., cooked meat or biological fluids)?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. For ¹⁴C-specific detection, accelerator mass spectrometry (AMS) provides ultra-sensitive quantification (detection limit: 0.1 pg/g) in tissues . Sample preparation involves solid-phase extraction (C18 columns) and enzymatic hydrolysis to isolate PhIP-2-¹⁴C from protein adducts .
Q. Q3. How does PhIP-2-¹⁴C form in thermally processed foods, and what precursors are critical to its generation?
Answer: PhIP forms via the Maillard reaction between creatinine, phenylalanine, and lipid oxidation products (e.g., phenylacetaldehyde) at temperatures >150°C. Isotopic studies using ¹⁴C-labeled phenylalanine confirm that phenylacetaldehyde acts as a key intermediate, with ammonia and formaldehyde accelerating cyclization .
Advanced Research Questions
Q. Q4. How can density functional theory (DFT) models improve the design of PhIP-2-¹⁴C synthesis pathways?
Answer: DFT calculations (e.g., B3LYP/6-31G*) predict transition states and thermodynamic stability of intermediates, such as the imidazo[4,5-b]pyridine core. These models validate reaction mechanisms (e.g., cyclodehydration) and guide precursor selection to reduce side-product formation. Computational studies also optimize isotopic labeling by simulating ¹⁴C incorporation efficiency .
Q. Q5. What experimental strategies resolve contradictions in reported PhIP-2-¹⁴C mutagenicity data across in vitro vs. in vivo models?
Answer: Discrepancies arise from metabolic activation differences: in vitro systems (e.g., S9 liver fractions) lack full cytochrome P450 isoforms, while in vivo models account for hepatic N-hydroxylation and DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-PhIP). Harmonizing data requires cross-validating results using humanized transgenic mouse models and LC-MS/MS quantification of adducts .
Q. Q6. How do lipid oxidation products influence PhIP-2-¹⁴C formation, and what inhibitory agents show promise in mitigating its generation?
Answer: Lipid-derived aldehydes (e.g., 4-oxo-2-nonenal) enhance PhIP yield by 30–50% via Strecker degradation of phenylalanine. Inhibitors like naringenin (a flavonoid) trap phenylacetaldehyde, reducing PhIP-2-¹⁴C formation by 70% in model systems. Mechanistic studies use ¹³C-NMR to track aldehyde scavenging .
Q. Q7. What methodologies validate the role of formaldehyde in PhIP-2-¹⁴C adduct stabilization?
Answer: Formaldehyde stabilizes PhIP-DNA adducts via Schiff base formation. Isotope-labeling experiments with [D₂]-formaldehyde and MALDI-TOF-MS identify methylene bridge formation in adducts. Competitive inhibition assays with formaldehyde dehydrogenase confirm its role in adduct persistence .
Methodological Frameworks
Q. Q8. How should researchers design experiments to investigate PhIP-2-¹⁴C’s pharmacokinetics while accounting for interspecies variability?
Answer: Use physiologically based pharmacokinetic (PBPK) models parameterized with ¹⁴C-radiolabeled PhIP data from multiple species. Key parameters include hepatic clearance rates, tissue:blood partition coefficients, and urinary excretion profiles. Interspecies scaling applies allometric principles (body weight⁰.⁷⁵) .
Q. Q9. What statistical approaches are robust for analyzing dose-response relationships in PhIP-2-¹⁴C carcinogenicity studies?
Answer: Benchmark dose (BMD) modeling with log-logistic functions accounts for non-linear responses. Bayesian hierarchical models integrate data from multiple assays (Ames test, comet assay) to quantify uncertainty in low-dose extrapolation .
Data Interpretation Challenges
Q. Q10. How can researchers reconcile discrepancies between PhIP-2-¹⁴C’s in vitro genotoxicity and its in vivo tumorigenic potency?
Answer: In vitro assays often overestimate risk due to high concentrations and absence of detoxification pathways. Apply quantitative in vitro-to-in vivo extrapolation (QIVIVE) models that normalize doses using hepatic metabolic clearance rates and adjust for DNA repair efficiency .
Safety and Compliance
Q. Q11. What safety protocols are critical when handling PhIP-2-¹⁴C in laboratory settings?
Answer: Use HEPA-filtered fume hoods for synthesis and PPE (gloves, lab coats) to prevent dermal exposure. Monitor airborne ¹⁴C levels with liquid scintillation counters. Decontaminate spills using alkaline hydrolysis (1M NaOH, 60°C for 24 hours) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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